

Method for Resolving Chromatographic Peaks of Olmesartan and its Impurities

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Compound of Interest		
Compound Name:	Olmesartan impurity	
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Application Note & Protocol

This document provides detailed methodologies for the separation and quantification of Olmesartan Medoxomil and its related impurities using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). These protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Olmesartan.

Introduction

Olmesartan medoxomil is an angiotensin II receptor antagonist used to treat hypertension.[1] During its synthesis and storage, various process-related and degradation impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. [1][2] Regulatory bodies like the International Conference on Harmonisation (ICH) require the identification, quantification, and control of impurities above specific thresholds.[2] This document outlines validated stability-indicating chromatographic methods for the effective separation of Olmesartan from its known impurities.

Forced degradation studies are crucial for developing stability-indicating analytical methods by intentionally generating degradation products that might form under various stress conditions.

[1]





High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of Olmesartan and its impurities involves reversed-phase HPLC with UV detection. Several methods have been developed and validated for this purpose.

Experimental Protocol: HPLC Method 1 (Isocratic)

This protocol is based on a method developed for the estimation of Olmesartan acid impurity.[3] [4]

Chromatographic Conditions:

Parameter	Condition
Column	Kromasil C18 (150 x 4.6mm, 5μm)[3][4]
Mobile Phase	Buffer: Acetonitrile (60:40 v/v)[3][4]
Buffer Preparation: Dissolve 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water. Adjust pH to 4.0 ± 0.05 with orthophosphoric acid.[3][4]	
Flow Rate	1.0 mL/min[5]
Detection Wavelength	225 nm[3][4][6]
Column Temperature	30°C
Injection Volume	20 μL[5]
Run Time	25 min[3]

Sample Preparation:

• Diluent: Acetonitrile: Water (50:50, v/v)



- Standard Solution: Prepare a standard solution of Olmesartan Medoxomil and its impurities in the diluent at a desired concentration.
- Sample Solution: Weigh and transfer a quantity of the drug substance or crushed tablets equivalent to a specific amount of Olmesartan Medoxomil into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.

Experimental Protocol: HPLC Method 2 (Gradient)

This protocol is a stability-indicating method capable of separating multiple impurities.[2]

Chromatographic Conditions:

Parameter	Condition
Column	Zorbax Eclipse XDB-C8 (250 x 4.6 mm, 5.0 μm)
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
0	
25	_
30	
31	
Flow Rate	1.0 mL/min
Detection Wavelength	225 nm[3][4][6]
Column Temperature	30°C
Injection Volume	20 μL
Run Time	35 min

Sample Preparation:



- Diluent: Acetonitrile: Water (50:50, v/v)
- Specificity Solution: Prepare a solution containing Olmesartan Medoxomil and a mix of its impurities to confirm the separation of all components.

Ultra-High-Performance Liquid Chromatography (UPLC) Method

UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

Experimental Protocol: UPLC Method

This method is suitable for the rapid analysis of Olmesartan and a comprehensive set of its impurities.[6][7]

Chromatographic Conditions:

Parameter	Condition	
Column	Waters Acquity CSH Phenyl-Hexyl (150 x 2.1 mm, 1.7 μm)[6]	
Mobile Phase A	10mM Ammonium Formate buffer, pH 3.5[6]	
Mobile Phase B	Acetonitrile[6]	
Flow Rate	0.3 mL/min[6][7]	
Detection Wavelength	225 nm[6]	
Column Temperature	30°C[7]	
Injection Volume	3 μL[7]	
Elution Mode	Gradient[6]	

Sample Preparation:

• Prepare sample and standard solutions in a suitable diluent, similar to the HPLC methods.



Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[1][2]

Stress Conditions:

- Acid Hydrolysis: Treat the drug substance with 1 N HCl at 60°C.[1][2] Neutralize samples before analysis.[1]
- Base Hydrolysis: Treat the drug substance with 1 N NaOH at 60°C.[1][2] Neutralize samples before analysis.[1] Olmesartan is known to be particularly susceptible to degradation under basic conditions.[1]
- Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.[1][2]
- Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C).[1][2]
- Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.

Data Presentation

The following tables summarize typical validation data for the chromatographic methods.

Table 1: Method Validation Parameters[1]

Typical Value	
2 μg/mL to 7 μg/mL	
0.25 μg/mL to 7 μg/mL	
> 0.999	
98.5% to 101.2%	
< 1.0%	
0.03 μg/mL	
0.1 μg/mL	

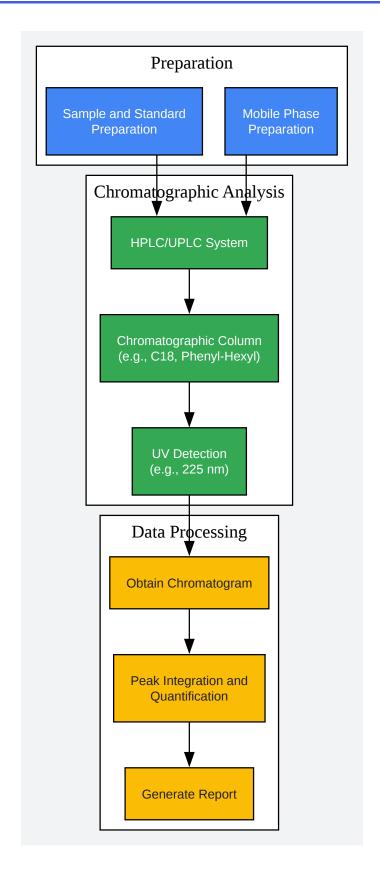


Table 2: Forced Degradation Results Summary[1]

Stress Condition	Observation	Degradation Products
Acid Hydrolysis (1 N HCl, 60°C)	Significant degradation	DP-I, DP-II, DP-III, DP-IV
Base Hydrolysis (1 N NaOH, 60°C)	Extensive degradation	DP-I, DP-II, DP-III
Oxidative (3% H ₂ O ₂ , RT)	Degradation observed	DP-I, DP-V
Thermal (60°C)	No significant degradation	-
Photolytic	No significant degradation	-

Visualizations

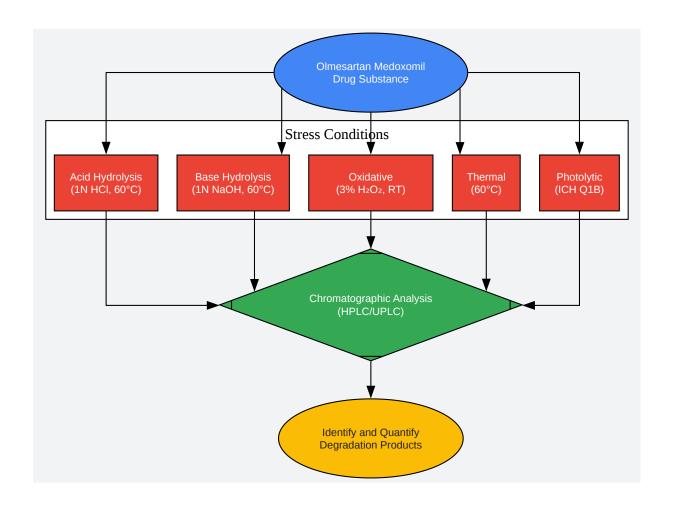




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Caption: Chromatographic analysis workflow.





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Caption: Forced degradation study workflow.

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